4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid
Description
4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 6, a carboxylic acid moiety at position 3, and a 5-chloro-2-methoxyphenyl group at position 2.
Properties
Molecular Formula |
C14H12ClNO3 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-8-5-10(12(7-16-8)14(17)18)11-6-9(15)3-4-13(11)19-2/h3-7H,1-2H3,(H,17,18) |
InChI Key |
YTORVSMPIABLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(5-chloro-2-formyl-phenyl)-6-methyl-pyridine-3-carboxylic acid, while reduction of the chloro group can produce 4-(2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid.
Scientific Research Applications
4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving chloro-substituted aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the pyridine carboxylic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and functional group modifications among analogs:
Key Findings from Comparative Analysis
Bioactivity and Applications: Herbicidal Activity: The addition of fluorine and amino groups (e.g., in the compound from ) enhances herbicidal potency compared to the target compound, likely due to increased electrophilicity and membrane permeability .
Structural Impact on Physicochemical Properties :
- Electron-Withdrawing Groups : Chlorine and fluorine substituents (common in ) increase metabolic stability and lipophilicity, critical for agrochemicals.
- Carboxylic Acid Position : Pyridinecarboxylic acids with COOH at C2 (e.g., ) exhibit different solubility and acidity profiles compared to C3-substituted analogs like the target compound.
Regulatory and Safety Considerations :
- Compounds with multiple halogens (e.g., ) are subject to stricter environmental regulations due to persistence and toxicity risks, whereas the target compound’s simpler substitution pattern may offer a safer profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
